![molecular formula C14H26N2O4 B8642493 propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8642493.png)
propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then reacted with isopropyl chloroformate to yield the final product. The reaction conditions generally involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: Removal of the Boc protecting group under acidic conditions to yield the free amine.
Substitution: Reaction with nucleophiles to introduce different functional groups.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate can be compared with other Boc-protected piperidine derivatives, such as:
- 4-Tert-butoxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester
- 4-Tert-butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester
- 4-Tert-butoxycarbonylamino-piperidine-1-carboxylic acid ethyl ester
These compounds share similar chemical properties and applications but differ in the nature of the ester group attached to the piperidine ring. The choice of ester group can influence the solubility, reactivity, and overall suitability of the compound for specific applications.
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)19-13(18)16-8-6-11(7-9-16)15-12(17)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) |
Clé InChI |
LXCZQAOKUHLFAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

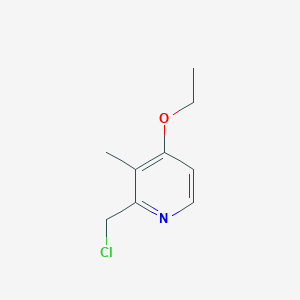
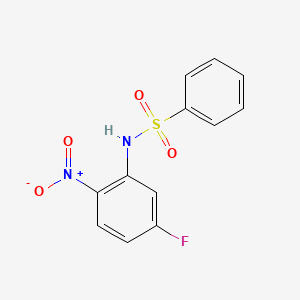
![5-Amino-1-[bis(4-fluorophenyl)methyl]-1H-pyrrole-3-carbonitrile](/img/structure/B8642426.png)
![benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate](/img/structure/B8642440.png)
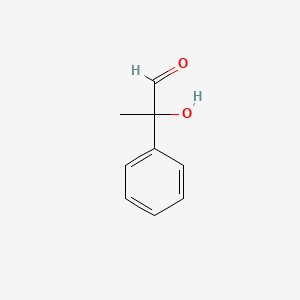
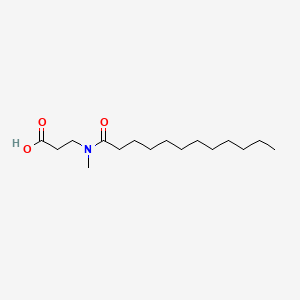
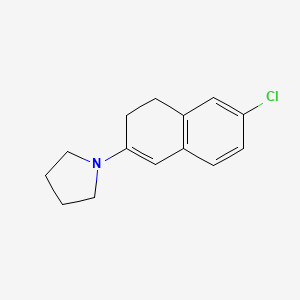
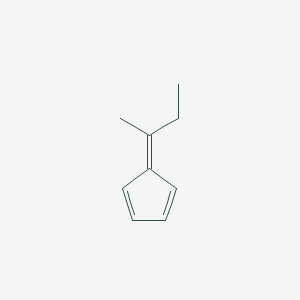
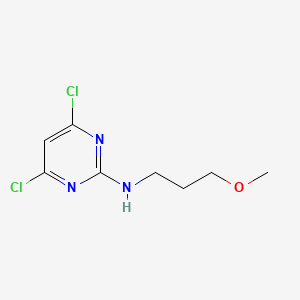
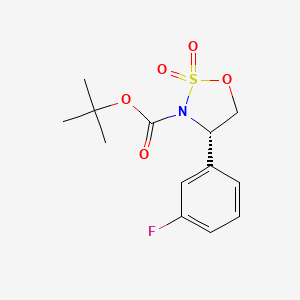

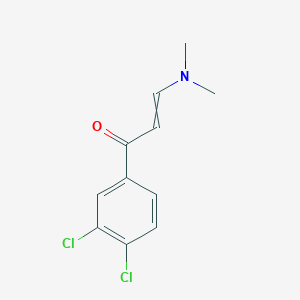
![4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B8642491.png)
![5-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8642501.png)
